molecular formula C22H24N2O5 B1624984 (7-(Benzyloxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate CAS No. 193002-24-3

(7-(Benzyloxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate

Cat. No.: B1624984
CAS No.: 193002-24-3
M. Wt: 396.4 g/mol
InChI Key: KWCVUWUJDCWGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone family, characterized by a bicyclic core comprising fused benzene and pyrimidine rings. Key structural features include:

  • Benzyloxy group at position 7: Enhances lipophilicity and may influence receptor binding .
  • Methoxy group at position 6: Modulates electronic effects and steric interactions .
  • Pivalate (pivaloyloxymethyl) ester at position 3: A bulky ester group known to improve metabolic stability and membrane permeability compared to smaller esters like acetate .

This structural profile suggests applications in drug discovery, particularly for targeting enzymes or receptors associated with the quinazolinone scaffold.

Properties

IUPAC Name

(6-methoxy-4-oxo-7-phenylmethoxyquinazolin-3-yl)methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-22(2,3)21(26)29-14-24-13-23-17-11-19(18(27-4)10-16(17)20(24)25)28-12-15-8-6-5-7-9-15/h5-11,13H,12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCVUWUJDCWGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCN1C=NC2=CC(=C(C=C2C1=O)OC)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445569
Record name [7-(benzyloxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl]methyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193002-24-3
Record name [7-(benzyloxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl]methyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Benzyloxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl bromide and a suitable base.

    Methoxylation: The methoxy group is typically introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the quinazoline derivative with pivalic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-(Benzyloxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide and potassium carbonate in acetone for benzyloxy substitution.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxyquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

(7-(Benzyloxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-(Benzyloxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functional groups and core scaffold invite comparison with other quinazolinones, coumarins, and pivalate-containing derivatives. Below is a detailed analysis:

Quinazolinone Derivatives
Compound Name Structural Features Key Differences Biological Relevance
Benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate Acetate ester at position 3; 6,7-dimethoxy groups Smaller ester group (acetate) likely reduces metabolic stability compared to pivalate. Antimicrobial activity due to quinazolinone core .
(7-(2-(2-(4-Methylpiperazin-1-yl)ethoxy)ethoxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate Piperazine-ethoxy chain at position 7; pivalate ester Extended ethoxy chain enhances solubility and may target kinase receptors. Potential use in kinase inhibition due to piperazine moiety .
2-Methylquinazolin-4(3H)-one Methyl group at position 2; no ester Simpler structure with lower molecular weight. Baseline antimicrobial activity .

Key Insights :

  • The pivalate ester in the target compound confers superior stability over acetate analogs .
  • Substituents at position 7 (e.g., benzyloxy vs. piperazine-ethoxy) dictate solubility and target specificity. Benzyloxy enhances lipophilicity, favoring blood-brain barrier penetration, while polar chains (e.g., ethoxy) improve aqueous solubility .
Coumarin Derivatives
Compound Name Structural Features Key Differences Biological Relevance
7-(Benzyloxy)-4-chloro-6-methoxycoumarin Chloro and methoxy groups; coumarin core Coumarin scaffold differs from quinazolinone in ring saturation and electronic properties. Antioxidant and antimicrobial activities .
4-Chlorocoumarin Chlorine at position 4 Lack of benzyloxy/methoxy groups reduces steric effects. Intermediate in synthetic chemistry .

Key Insights :

  • The benzyloxy group in both scaffolds enhances lipophilicity, but coumarins lack the pyrimidine ring’s hydrogen-bonding capacity, altering target interactions .
Pivalate-Containing Compounds
Compound Name Structural Features Key Differences Biological Relevance
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate Pivalate ester; terpene chain Bulky terpene chain may enhance membrane penetration. Industrial applications due to stability .
Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine core; methylthio groups Different core structure (thiazolo-pyrimidine vs. quinazolinone). Anticancer potential via kinase modulation .

Key Insights :

  • The pivalate group universally improves stability but must be paired with a bioactive core (e.g., quinazolinone) for therapeutic relevance .
  • Thiazolo-pyrimidine derivatives highlight how core scaffold variations shift activity toward anticancer targets .

Research Findings and Implications

  • Metabolic Stability : The pivalate ester’s resistance to esterases makes the target compound more durable in vivo than acetate-bearing analogs .
  • Target Selectivity : Benzyloxy and methoxy groups position the compound for interactions with hydrophobic enzyme pockets (e.g., tyrosine kinases) .
  • Synergy with Core Scaffold: Quinazolinones inherently inhibit kinases like EGFR, suggesting the target compound could be optimized for oncology applications .

Biological Activity

The compound (7-(Benzyloxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate is a quinazolinone derivative that has garnered attention for its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H18N2O4\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_4

This structure includes a quinazolinone core, which is modified by a benzyloxy group and a methoxy group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. The compound in focus has shown promise against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against glioblastoma cells. The mechanism of action appears to involve disruption of microtubule dynamics and induction of cell cycle arrest.

Table 1: Cytotoxicity Data Against Glioblastoma Cells

CompoundGI50 (µM)Mechanism of Action
This compound0.09Microtubule disruption and mitotic arrest
Control>10-

The growth inhibitory activity was measured using the sulforhodamine B (SRB) assay, which assesses cell viability based on protein content.

Antimicrobial Activity

Quinazolinone derivatives have also been evaluated for their antimicrobial properties. Preliminary studies indicate that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a moderate level of efficacy.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study on Anticancer Effects

In a study published in Cancer Letters, researchers explored the effects of various quinazolinone derivatives on glioblastoma cells. The study found that compounds with methoxy substitutions exhibited enhanced potency compared to their unsubstituted counterparts. Specifically, the compound demonstrated a remarkable ability to induce cell death through mechanisms distinct from traditional apoptosis, suggesting its potential as a novel therapeutic agent.

Research on Antimicrobial Properties

Another study investigated the antimicrobial efficacy of quinazolinones against resistant bacterial strains. The findings indicated that modifications in the chemical structure significantly influenced antimicrobial activity. The compound's ability to inhibit bacterial growth was attributed to its interference with bacterial DNA synthesis.

Discussion

The biological activity of This compound underscores the importance of structural modifications in enhancing pharmacological properties. The presence of methoxy and benzyloxy groups appears to play a crucial role in its anticancer and antimicrobial activities. Further research is warranted to elucidate the precise mechanisms underlying these effects and to explore potential clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-(Benzyloxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(7-(Benzyloxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.